molecular formula C18H18N4O4S B2618003 methyl 4-({2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate CAS No. 1448076-06-9

methyl 4-({2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate

Cat. No.: B2618003
CAS No.: 1448076-06-9
M. Wt: 386.43
InChI Key: CKSQKHJDISCFQE-UHFFFAOYSA-N
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Description

Methyl 4-({2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a sulfamoyl group, which is further connected to a pyrazole ring substituted with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a β-diketone. The pyridine moiety is then introduced via a coupling reaction, such as the Suzuki–Miyaura coupling .

The sulfamoyl group can be introduced by reacting the intermediate with sulfamoyl chloride under basic conditions. Finally, the benzoate ester is formed by esterification of the corresponding benzoic acid derivative with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

Methyl 4-({2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-({2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions, facilitating binding to the active sites of enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the pyrazole and pyridine rings, along with the sulfamoyl group, allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

methyl 4-[2-(3-pyridin-2-ylpyrazol-1-yl)ethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-26-18(23)14-5-7-15(8-6-14)27(24,25)20-11-13-22-12-9-17(21-22)16-4-2-3-10-19-16/h2-10,12,20H,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSQKHJDISCFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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